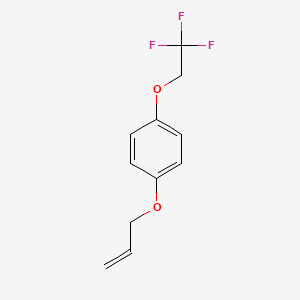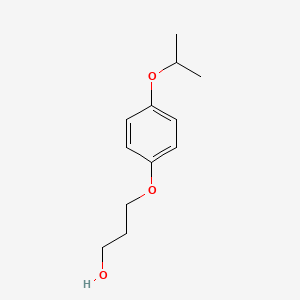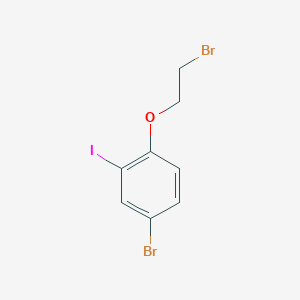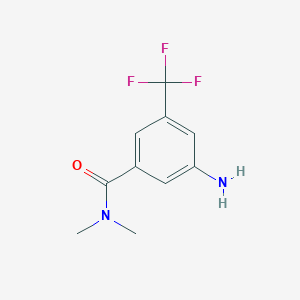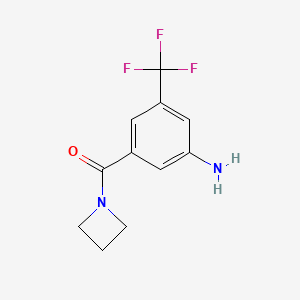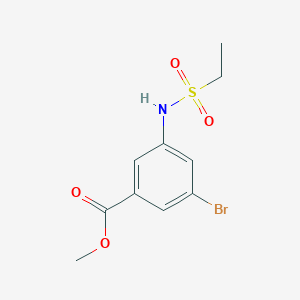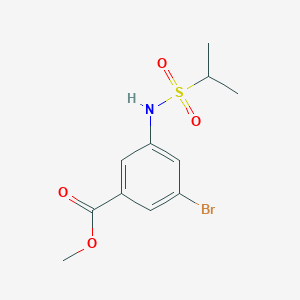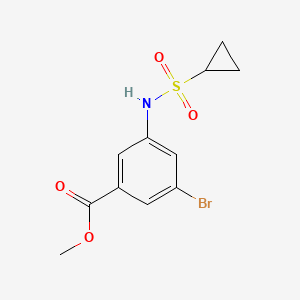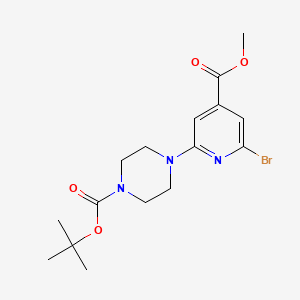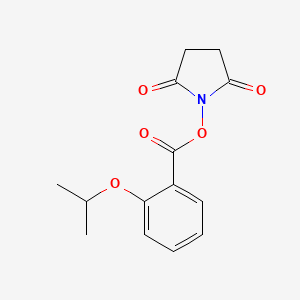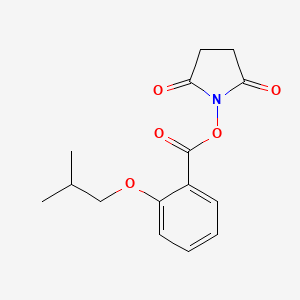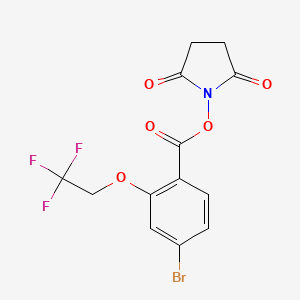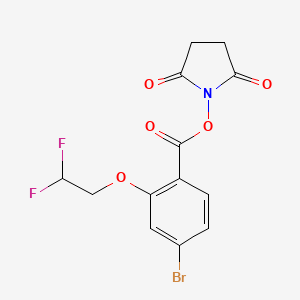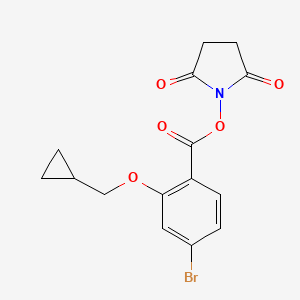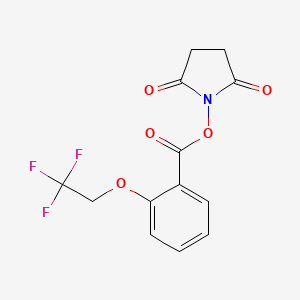
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a trifluoroethoxy group attached to a benzoate moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Can be carried out using aqueous acid or base solutions.
Oxidation and Reduction: May require specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution Reactions: Yield substituted derivatives of the original compound.
Hydrolysis: Produces 2-(2,2,2-trifluoroethoxy)benzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Result in various oxidized or reduced forms of the compound.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, due to its ability to form stable amide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the NHS ester, which is a well-known activating group for carboxylic acids. The compound can react with amines to form stable amide bonds, making it useful for bioconjugation and other applications .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide Esters: Such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate, which also serve as activating groups for carboxylic acids.
Trifluoroethoxy Benzoates: Compounds like 2-(2,2,2-trifluoroethoxy)benzoic acid and its derivatives.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate is unique due to the combination of the NHS ester and the trifluoroethoxy group. This dual functionality enhances its reactivity and versatility in various chemical and biological applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,2,2-trifluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO5/c14-13(15,16)7-21-9-4-2-1-3-8(9)12(20)22-17-10(18)5-6-11(17)19/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPXKDAIMKMIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
